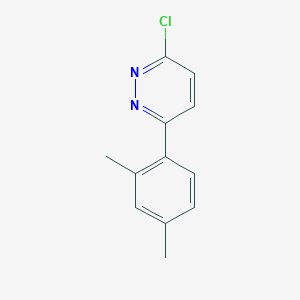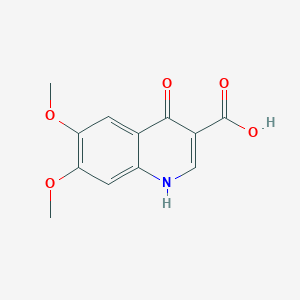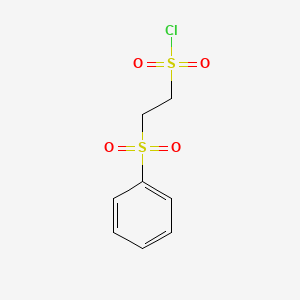
Piperazine-2,6-dione hydrochloride
Vue d'ensemble
Description
Piperazine-2,6-dione hydrochloride (PDH) is a heterocyclic organic compound. It has a molecular formula of C4H7ClN2O2 and a molecular weight of 150.564 Da .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis
The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis : Piperazine-2,6-dione hydrochloride has been utilized in the synthesis of various compounds. A method to synthesize piperazine-2,6-diones from α-amino acid methyl ester hydrochlorides has been developed, demonstrating its versatility in chemical synthesis (Mancilla et al., 2002).
Applications in Drug Synthesis
- Anticancer Activity : Certain derivatives of piperazine-2,6-dione have shown potential in anticancer treatments. For instance, bisdiketopiperazines derived from it exhibited antitumor activity against various cancer types (Mancilla et al., 2002).
- Dexrazoxane Analogues Synthesis : Piperazine-2,6-dione has been used in the synthesis of dexrazoxane analogues, which are important in preventing anthracycline-induced cardiotoxicity (Roh et al., 2016).
Material Science and Photonics
- Luminescent Properties : Piperazine substituted naphthalimides, which include piperazine-2,6-dione derivatives, have been studied for their luminescent properties and photo-induced electron transfer, indicating their potential in material science applications (Gan et al., 2003).
Biological Activities
- Antiinflammatory Activity : Derivatives of piperazine-2,6-dione have been investigated for their antiinflammatory properties, expanding its potential applications in pharmaceuticals (Shvedaite et al., 1999).
- Antihistaminic Activity : Certain derivatives have shown promising results in antihistaminic activity, potentially useful in treating allergic reactions (Pascal et al., 1985).
Antimicrobial and Antiviral Applications
- Antiviral Activity : Some diketopiperazine derivatives from piperazine-2,6-dione have displayed antiviral activities, particularly against influenza A (H1N1) virus (Wang et al., 2013).
Cancer Treatment Potential
- Inhibition of Mycobacterium tuberculosis : Novel purine linked piperazine derivatives have been designed targeting MurB to disrupt biosynthesis of peptidoglycan in Mycobacterium tuberculosis, showing potential in cancer treatment (Konduri et al., 2020).
Mécanisme D'action
Target of Action
Piperazine-2,6-dione hydrochloride, similar to other piperazine compounds, primarily targets the GABA receptors . These receptors are crucial for maintaining the balance of excitatory and inhibitory signals in the brain, thus playing a significant role in neural signal transmission .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction results in the paralysis of certain organisms, such as worms, facilitating their removal or expulsion from the host body .
Biochemical Pathways
It is known that the compound’s action on gaba receptors can influence various downstream effects, including the modulation of neural signal transmission .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of this compound’s action is the paralysis of certain organisms, such as worms, due to its interaction with GABA receptors . This facilitates the removal or expulsion of these organisms from the host body .
Safety and Hazards
Piperazine-2,6-dione hydrochloride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 according to the GHS classification . The safety information includes hazard statements H302 - H317 - H319 and precautionary statements P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .
Analyse Biochimique
Biochemical Properties
Piperazine-2,6-dione hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with gamma-aminobutyric acid (GABA) receptors, which are crucial for neurotransmission. The compound binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . Additionally, this compound has been shown to interact with other biomolecules, such as cytochrome c and caspase-3, which are involved in apoptotic pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, including glioblastoma and cervix cancer cells . The compound influences cell function by upregulating intracellular apoptotic marker proteins, such as cleaved caspase-3, cytochrome c, and Bax. It also increases the activities of caspase-3 and caspase-9, which are key enzymes in the intrinsic mitochondrial signaling pathway . These effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound acts as a gamma-aminobutyric acid receptor agonist, binding directly to muscle membrane gamma-aminobutyric acid receptors and causing hyperpolarization of nerve endings . This interaction leads to the inhibition of neurotransmission and results in flaccid paralysis. Additionally, this compound induces apoptosis in cancer cells by upregulating apoptotic marker proteins and activating caspase enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of reactive metabolites . These metabolites may have different effects on cellular processes, and their long-term impact on cellular function needs to be further investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolic reactions, leading to the formation of reactive intermediates. These intermediates can be further metabolized by conjugation reactions, resulting in the formation of stable metabolites. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can be distributed to various cellular compartments, including the cytoplasm and mitochondria. The localization and accumulation of the compound within specific tissues are important factors that influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound has been observed to localize in the mitochondria, where it exerts its apoptotic effects by activating the intrinsic mitochondrial signaling pathway . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
piperazine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.ClH/c7-3-1-5-2-4(8)6-3;/h5H,1-2H2,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRECVFCPUGFXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499733 | |
| Record name | Piperazine-2,6-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35975-30-5 | |
| Record name | Piperazine-2,6-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperazine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B1367010.png)









![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)
